Cerium(III) Trifluoromethanesulfonate

Description

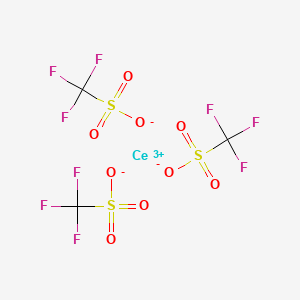

Cerium(III) trifluoromethanesulfonate (Ce(CF₃SO₃)₃) is a highly soluble cerium(III) salt characterized by its strong Lewis acidity and stability under diverse reaction conditions. With a molecular weight of 587.33 g/mol and a white crystalline hygroscopic powder structure, it is widely used as a catalyst in organic synthesis, particularly in multicomponent reactions (MCRs), Friedel-Crafts acylations, and heterocycle formations . Its solubility in polar solvents like water and toluene, combined with its resistance to hydrolysis, makes it advantageous in homogeneous catalysis .

Properties

CAS No. |

698999-65-4 |

|---|---|

Molecular Formula |

C7H2Ce2F21O22S7 |

Molecular Weight |

1341.7 g/mol |

IUPAC Name |

cerium(3+);cerium(4+);trifluoromethanesulfonate;hydrate |

InChI |

InChI=1S/7CHF3O3S.2Ce.H2O/c7*2-1(3,4)8(5,6)7;;;/h7*(H,5,6,7);;;1H2/q;;;;;;;+3;+4;/p-7 |

InChI Key |

ZYOXSYOWLHSHPQ-UHFFFAOYSA-G |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ce+3] |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.[Ce+3].[Ce+4] |

Origin of Product |

United States |

Preparation Methods

Reaction Equation

The stoichiometric reaction proceeds as follows:

Trifluoromethanesulfonic acid, a superacid with a high dissociation constant, displaces chloride ions from CeCl₃, forming Ce(OTf)₃ and hydrochloric acid.

Procedural Details

-

Reactant Preparation : Anhydrous CeCl₃ or its hydrated form (CeCl₃·7H₂O) is dissolved in deionized water.

-

Acid Addition : CF₃SO₃H is added dropwise under vigorous stirring at room temperature. Exothermicity is minimal, eliminating the need for cooling.

-

Workup : The mixture is stirred for 1–2 hours to ensure complete reaction. Evaporation of water under reduced pressure yields a white crystalline solid.

-

Drying : The product is dried overnight in a desiccator with phosphorus pentoxide (P₂O₅) to remove residual moisture.

Key Observations

-

Purity : The product typically exceeds 90% purity, with minor impurities attributed to residual chloride ions.

-

Solubility : Ce(OTf)₃ is highly soluble in water (≈200 g/L) and methanol, facilitating its use in polar solvents.

-

Scalability : The method is scalable to kilogram quantities, as evidenced by commercial availability.

Alternative Synthetic Routes

Metathesis Reactions

Cerium(III) nitrate (Ce(NO₃)₃) or sulfate (Ce₂(SO₄)₃) could theoretically undergo metathesis with sodium triflate (NaOTf):

However, no experimental reports confirm this method, likely due to the poor solubility of Ce(OTf)₃ in nonpolar solvents.

Characterization and Quality Control

Spectroscopic Analysis

-

EXAFS Studies : Extended X-ray absorption fine structure (EXAFS) data confirm the nine-coordinate structure of Ce³⁺ in aqueous triflate solutions, with an average Ce–O bond length of 2.54 Å.

-

Infrared Spectroscopy : Strong absorption bands at 1,260 cm⁻¹ (S=O stretch) and 1,030 cm⁻¹ (C–F stretch) verify the presence of triflate ligands.

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 587.33 g/mol | |

| Melting Point | >300°C (decomposes) | |

| Solubility in Methanol | 150 g/L | |

| Hygroscopicity | High; requires inert storage |

Economic and Practical Considerations

Cost Analysis

Industrial Production

TCI America supplies Ce(OTf)₃ at >90% purity, with pricing scaled for bulk purchases (e.g., $119/5g). Industrial-scale synthesis likely employs continuous reactors to optimize yield and minimize HCl emissions.

Challenges and Optimizations

Chemical Reactions Analysis

Types of Reactions: Cerium(III) Trifluoromethanesulfonate is known to undergo various types of chemical reactions, including:

Oxidation: It can act as an oxidizing agent in organic synthesis.

Reduction: It can be reduced to lower oxidation states under specific conditions.

Substitution: It participates in substitution reactions, particularly in the formation of organometallic compounds.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and oxygen (O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides and organolithium compounds are employed.

Major Products:

Oxidation: Produces cerium(IV) compounds.

Reduction: Yields cerium(II) compounds.

Substitution: Forms various organocerium compounds.

Scientific Research Applications

Catalysis

Cerium(III) trifluoromethanesulfonate is widely recognized for its catalytic properties in organic synthesis. It acts as an effective catalyst in various reactions, particularly in the formation of complex organic molecules.

- Mechanism : The compound facilitates the activation of substrates through Lewis acid behavior, which enhances reaction rates and yields.

- Case Study : In a study on the synthesis of glycosides, cerium triflate was employed to improve reaction efficiency compared to traditional methods .

Materials Science

In materials science, this compound is utilized to enhance the properties of advanced materials such as ceramics and glass.

- Thermal Stability : The addition of cerium triflate has been shown to improve the thermal stability of ceramic materials, making them suitable for high-temperature applications.

- Mechanical Properties : Research indicates that incorporating cerium compounds can significantly increase the mechanical strength of glass matrices .

Electronics

The electronics industry benefits from this compound in the production of high-performance capacitors and semiconductors.

- Device Efficiency : Cerium triflate contributes to improved efficiency and longevity of electronic devices by enhancing dielectric properties.

- Application Example : Studies have demonstrated that using cerium-based compounds in capacitor manufacturing leads to better energy storage capabilities .

Environmental Applications

This compound is being explored for its potential in environmental remediation.

- Heavy Metal Removal : The compound has shown promise in removing heavy metals from wastewater, contributing to cleaner water sources.

- Research Findings : Experiments indicate that cerium triflate can effectively bind with heavy metals, facilitating their removal from contaminated water systems .

Biomedical Research

In the field of biomedical research, this compound is studied for its antioxidant properties.

- Oxidative Stress : Its potential role in treating diseases related to oxidative stress is under investigation.

- Preliminary Studies : Early research indicates that cerium compounds may help mitigate cellular damage caused by oxidative stress, suggesting therapeutic applications .

Summary Table of Applications

Mechanism of Action

Cerium(III) Trifluoromethanesulfonate exerts its effects primarily through its role as a Lewis acid catalyst. It facilitates various chemical reactions by stabilizing transition states and increasing the electrophilicity of reactants. The molecular targets and pathways involved include the activation of carbonyl groups and the stabilization of carbocation intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Solubility and Chemical Stability

Cerium(III) trifluoromethanesulfonate exhibits higher solubility compared to other cerium(III) salts and most lanthanide triflates. For instance:

| Compound | Solubility in Water (20°C) | Key Applications |

|---|---|---|

| Ce(CF₃SO₃)₃ | High (>1 M) | Lewis acid catalysis, MCRs |

| CeCl₃ | 100 g/100 mL | Luche reduction, precursor |

| Ce(NO₃)₃·6H₂O | 234 g/100 mL | Oxidizing agent, ceramics |

| Ce₂(SO₄)₃·8H₂O | 9.25 g/100 mL | Glass polishing, catalysts |

| Eu(CF₃SO₃)₃ | Moderate (~0.5 M) | Limited catalytic applications |

Ce(CF₃SO₃)₃’s superior solubility arises from the trifluoromethanesulfonate anion’s weak coordination and high charge delocalization, which reduce lattice energy . In contrast, europium(III) triflate (Eu(CF₃SO₃)₃) and cerium(IV) hydroxide (Ce(OH)₄) are far less soluble due to stronger ionic interactions .

Catalytic Activity and Selectivity

Ce(CF₃SO₃)₃ outperforms other cerium salts and lanthanide triflates in acid-catalyzed reactions:

- Friedel-Crafts Acylation : Ce(CF₃SO₃)₃ achieves higher yields (>90%) compared to CeCl₃ (<70%) due to its stronger Lewis acidity and moisture tolerance .

- Multicomponent Reactions : In the synthesis of triazole-oxazole hybrids, Ce(CF₃SO₃)₃ enables simultaneous ring formation at 80°C in toluene, whereas scandium(III) triflate (Sc(CF₃SO₃)₃) requires higher temperatures (100°C) .

- Hydrothermal Stability : Unlike CeCl₃, which hydrolyzes in aqueous media, Ce(CF₃SO₃)₃ remains stable, enabling its use in water-tolerant reactions .

Structural and Ionic Radius Considerations

The ionic radius of Ce³⁺ (1.01 Å, coordination number 8) is larger than Sc³⁺ (0.87 Å) and Dy³⁺ (0.91 Å), influencing coordination geometry and catalytic efficiency. Ce(CF₃SO₃)₃ forms distorted square antiprismatic complexes in solution, enhancing substrate accessibility, whereas smaller lanthanides like Y³⁺ (0.90 Å) adopt more rigid octahedral geometries .

Thermal and Oxidative Stability

Ce(CF₃SO₃)₃ decomposes at ~300°C, making it suitable for high-temperature reactions. In contrast, cerium(IV) oxide (CeO₂) forms at lower temperatures (200°C) from Ce(III) precursors like cerium-doped hydroxyapatite, limiting its catalytic utility under oxidative conditions .

Comparison with Non-Cerium Triflates

| Triflate | Melting Point (°C) | Catalytic Applications |

|---|---|---|

| Ce(CF₃SO₃)₃ | 120–124 | Heterocycle synthesis, MCRs |

| Sc(CF₃SO₃)₃ | >250 | Asymmetric catalysis, Diels-Alder |

| Y(CF₃SO₃)₃ | 180–185 | Polymerization, esterification |

| Bi(CF₃SO₃)₃ | 150–155 | Peptide coupling, C–H activation |

Scandium(III) triflate exhibits higher thermal stability but lower solubility in nonpolar solvents, restricting its use in toluene-based systems . Bismuth(III) triflate, while less acidic, excels in moisture-sensitive reactions due to its air stability .

Key Research Findings

Coordination Flexibility : EXAFS studies confirm that Ce(CF₃SO₃)₃ retains its coordination structure in 2 M triflic acid, unlike cerium(III) carbonate, which undergoes ligand exchange .

Oxazole-Triazole Synthesis : Ce(CF₃SO₃)₃ catalyzes the formation of oxazole and triazole rings in a one-pot reaction with 85% yield, outperforming La(CF₃SO₃)₃ (60%) and Y(CF₃SO₃)₃ (50%) .

Solubility Trends : Ce(CF₃SO₃)₃’s solubility (1.2 M in water) is 10× higher than Ce₂(SO₄)₃ (0.12 M) and 2× higher than Eu(CF₃SO₃)₃ (0.5 M) .

Q & A

Q. Electrochemical Sensor :

- Fabricate a carbon paste electrode modified with Schiff base ligands. Ce³+ binding shifts the redox potential (ΔE ~50 mV), detectable via cyclic voltammetry .

Validation : Cross-check results with AAS or ICP-OES for accuracy .

Advanced: How does the ionic radius of Ce³+ influence its coordination behavior and catalytic efficiency in organic transformations?

Answer:

- Ionic Radius : Ce³+ has an effective ionic radius of 1.15 Å (8-coordinate) and 1.07 Å (6-coordinate), per Shannon’s revised radii .

- Coordination Geometry : Larger radii favor higher coordination numbers (e.g., 8–9 in triflate complexes), enhancing substrate binding but potentially reducing Lewis acidity .

- Catalytic Impact : In Friedel-Crafts reactions, 6-coordinate Ce³+ (smaller radius) exhibits stronger Lewis acidity due to higher charge density. Modify ligands (e.g., bulky counterions) to stabilize smaller coordination numbers .

Experimental Design : Perform X-ray crystallography or EXAFS to determine coordination geometry in situ. Compare reaction rates between Ce³+ and smaller Lewis acids (e.g., Sc³+, ionic radius 0.89 Å) to assess size-dependent activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.